BDP TMR amine
Description
Contextualization of BDP TMR Amine within the Boron-Dipyrromethene (BODIPY) Fluorophore Family
This compound belongs to the Boron-Dipyrromethene (BODIPY) class of fluorescent dyes. tocris.com The core chemical structure of BODIPY dyes is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. wikipedia.orgnih.gov This family of fluorophores is renowned for a range of exceptional photophysical properties, including high thermal and photochemical stability, strong UV absorption, high fluorescence quantum yields that are often insensitive to the solvent's polarity, and sharp, narrow emission peaks. wikipedia.orgaxispharm.com These characteristics result in bright fluorescent signals, making them valuable tools in various imaging applications. tocris.com
The versatility of the BODIPY core lies in its eight sites for covalent modification, which allows for the fine-tuning of its spectral characteristics. By making chemical modifications, researchers can create a wide array of derivatives with tailored absorption and emission wavelengths spanning much of the visible and near-infrared spectrum. nih.gov this compound is one such derivative, specifically engineered to have excitation and emission spectra that match those of Tetramethylrhodamine (B1193902) (TAMRA), a well-established fluorescent dye. lumiprobe.comlumiprobe.com However, a key advantage of BDP TMR over TAMRA is its significantly higher fluorescence quantum yield, resulting in a brighter signal. evitachem.commedchemexpress.commedchemexpress.com
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H36BClF2N4O2 |
| Molecular Weight | 532.86 g/mol lumiprobe.com |
| Appearance | Violet solid lumiprobe.com |
| CAS Number | 2183473-08-5 (free base) lumiprobe.com |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 542 nm lumiprobe.comlumiprobe.com |
| Emission Maximum (λem) | 574 nm lumiprobe.comlumiprobe.com |
| Molar Extinction Coefficient (ε) | 55,000 L⋅mol−1⋅cm−1 lumiprobe.comlumiprobe.com |
Role of Amine Functionalization in BDP TMR Molecular Design for Research Applications
The defining feature of this compound is the incorporation of a primary amine (-NH2) group into its structure, typically via a linker arm. lumiprobe.commedchemexpress.com This amine functionalization is a deliberate design choice that transforms the fluorophore from a passive signaling molecule into a versatile tool for chemical biology. mdpi.comnih.gov The primary amine group serves as a reactive handle, enabling the dye to be covalently attached to a wide variety of biomolecules. medchemexpress.commedchemexpress.com
This process, known as bioconjugation, most commonly involves reacting the amine group with electrophiles. lumiprobe.commedchemexpress.com For instance, the amine can react with:
Activated esters (e.g., NHS esters): To label primary amines on proteins and antibodies. tocris.com
Carboxylic acids: To form stable amide bonds, often facilitated by carbodiimides. medchemexpress.com
Carbonyl compounds (aldehydes and ketones): Through reductive amination. medchemexpress.com
This capability to form stable covalent bonds allows researchers to specifically tag proteins, peptides, and amine-modified oligonucleotides. tocris.commedchemexpress.com Once labeled, these biomolecules can be tracked and studied within complex biological systems using techniques like fluorescence microscopy and flow cytometry. axispharm.com Furthermore, the amine group allows the molecule to participate in enzymatic transamination reactions, offering another route for site-specific biological labeling. lumiprobe.comevitachem.commedchemexpress.com The dye's long excited-state lifetime also makes it particularly well-suited for fluorescence polarization assays, which are used to study molecular binding events. lumiprobe.comlumiprobe.com
Historical Development and Significance of this compound as a Research Tool
The first synthesis of a BODIPY compound was reported in 1968. nih.gov However, it was the subsequent exploration of this chemical scaffold that led to the development of a vast library of functionalized derivatives. wikipedia.orgnih.gov The creation of amine-reactive BODIPY dyes was a significant advancement, as it opened the door for their widespread use in protein labeling and other bioconjugation applications. mdpi.comnih.gov
The development of this compound specifically addressed the need for a brighter, more photostable alternative to the traditional TAMRA fluorophore. lumiprobe.com While TAMRA has been a workhorse in fluorescence, its quantum yield is relatively low. BDP TMR provides similar spectral characteristics, allowing it to be used with existing filter sets designed for TAMRA, but with the superior brightness and photostability inherent to the BODIPY core. lumiprobe.comlumiprobe.com This makes it a significant research tool, enabling more sensitive detection and more robust imaging experiments in fields that rely on fluorescent labeling of biomolecules. mdpi.com The ongoing synthesis of new BODIPY derivatives with various reactive groups continues to expand the toolkit available for investigating biological targets and processes. nih.govnih.gov
Properties
CAS No. |
2183473-08-5 |
|---|---|
IUPAC Name |
1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene |
InChI |
InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |
InChI Key |
OHIKZADQYCQXNM-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=C(OC)C=C3)C=CC2=CC4=C(C)C(CCC(NCCCCCC[NH3+])=O)=C(C)N14.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP TMR amine |
Origin of Product |
United States |
Strategic Chemical Synthesis and Functionalization of Bdp Tmr Amine Derivatives
Methodologies for Synthesizing BDP TMR Amine and its Precursors
The synthesis of this compound, a derivative of the BODIPY™ TMR dye, involves the creation of the core boron-dipyrromethene structure. axispharm.com While specific, detailed synthetic pathways for this compound are often proprietary, the general synthesis of BODIPY dyes involves the condensation of a dipyrromethane with a suitable aldehyde or acid chloride, followed by oxidation and complexation with a boron source, typically boron trifluoride etherate. The "TMR" designation indicates that its spectral properties are similar to tetramethylrhodamine (B1193902). aip.org The amine functionality is typically introduced by using a precursor that already contains a protected amine group or by post-synthetic modification of a suitable functional group on the BDP core.
Targeted Derivatization of this compound for Enhanced Reactivity and Specificity
The primary amine group on this compound serves as a versatile handle for a wide range of chemical modifications, allowing for its conjugation to various biomolecules and surfaces. lumiprobe.commedchemexpress.com This targeted derivatization is crucial for tailoring the probe's properties for specific applications.
Amine-Reactive Conjugate Synthesis (e.g., NHS Esters, Carboxylic Acids, Carbonyls)
The amine group of this compound is nucleophilic and can react with various electrophiles. medchemexpress.commedchemexpress.com This reactivity is widely exploited to create conjugates for labeling proteins, peptides, and other molecules containing primary amines. medkoo.com
NHS Esters: N-hydroxysuccinimidyl (NHS) esters are common amine-reactive functional groups. BDP TMR NHS esters are synthesized to react specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under neutral to slightly basic conditions to form a stable covalent bond. broadpharm.com
Carboxylic Acids: BDP TMR can be functionalized with a carboxylic acid group. broadpharm.com This derivative can then be activated, for example with carbodiimides like EDC or reagents like HATU, to react with primary amines to form a stable amide bond. broadpharm.comlumiprobe.com The carboxylic acid form can also be used in Steglich esterification. lumiprobe.com
Carbonyls: The amine group of this compound can also react with carbonyl compounds such as aldehydes and ketones. medchemexpress.combroadpharm.com
| Derivative | Reactive Group | Target Functional Group | Key Features | CAS Number |
|---|---|---|---|---|
| BDP TMR NHS ester | N-hydroxysuccinimidyl ester | Primary amines | Efficiently forms stable amide bonds with primary amines. broadpharm.com | 485397-12-4 broadpharm.com |
| BDP TMR carboxylic acid | Carboxylic acid | Primary amines (with activators) | Requires activation (e.g., with EDC) to react with amines. broadpharm.com | 287384-28-5 broadpharm.com |
Thiol-Reactive Conjugate Synthesis (e.g., Maleimide (B117702) Derivatives)
To target sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, this compound can be derivatized with a maleimide group. thermofisher.com The maleimide group reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond. broadpharm.commedchemexpress.com This allows for the specific labeling of proteins and peptides at cysteine residues. bocsci.com
| Derivative | Reactive Group | Target Functional Group | Key Features | CAS Number |
|---|---|---|---|---|
| BDP TMR maleimide | Maleimide | Thiols (Sulfhydryls) | Reacts with thiol groups to form stable thioether bonds, ideal for labeling cysteine residues in proteins. broadpharm.commedchemexpress.com | 2183473-34-7 broadpharm.com |
Bioorthogonal Functionalization (e.g., Alkyne, Azide (B81097), DBCO, Tetrazine Derivatives)
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov this compound can be functionalized with various bioorthogonal groups to enable specific labeling in complex biological environments.
Alkyne and Azide Derivatives: BDP TMR can be modified to include a terminal alkyne or an azide group. broadpharm.combroadpharm.com These groups can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with a corresponding azide or alkyne-modified biomolecule. medchemexpress.comantibodies.comlumiprobe.com
DBCO Derivatives: For copper-free click chemistry, which is advantageous in living systems due to the toxicity of copper, BDP TMR can be derivatized with a dibenzocyclooctyne (DBCO) group. lumiprobe.comaxispharm.com DBCO reacts with azide-modified molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.comaxispharm.com
Tetrazine Derivatives: Tetrazine-modified BDP TMR derivatives are used in inverse-electron-demand Diels-Alder reactions (iEDDA) with trans-cyclooctene (B1233481) (TCO)-modified molecules. broadpharm.comlumiprobe.com This reaction is known for its extremely fast kinetics and bioorthogonality. broadpharm.com
| Derivative | Reactive Group | Reaction Partner | Reaction Type | Key Features | CAS Number |
|---|---|---|---|---|---|
| BDP TMR alkyne | Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Used for "click chemistry" labeling. broadpharm.com | 2006345-32-8 broadpharm.com |
| BDP TMR azide | Azide | Alkyne, DBCO, BCN | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Versatile for click chemistry applications. broadpharm.com | 2183473-25-6 broadpharm.com |
| BDP TMR DBCO | Dibenzocyclooctyne (DBCO) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enables copper-free click chemistry in living systems. lumiprobe.com | N/A |
| BDP TMR tetrazine | Tetrazine | trans-cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Features fast reaction kinetics for rapid labeling. broadpharm.com | N/A |
Incorporation of Linker Architectures in this compound Probes (e.g., PEGylation, Amine-Hexanoic Acid)
Linkers or spacers are often incorporated between the BDP TMR fluorophore and the reactive functional group to improve the properties of the resulting probe.
Advanced Spectroscopic and Photophysical Investigations of Bdp Tmr Amine in Research Paradigms
Comparative Analysis of BDP TMR Amine Photophysics for Advanced Imaging Applications
This compound, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, exhibits exceptional photophysical properties that make it a superior choice for advanced imaging applications when compared to traditional dyes like tetramethylrhodamine (B1193902) (TAMRA). lumiprobe.comglpbio.comanjiechem.comjinpanbio.com Its core advantages lie in its high fluorescence quantum yield, often approaching unity, and significant brightness, which surpasses that of TAMRA. lumiprobe.comglpbio.comanjiechem.comjinpanbio.comantibodies.com This high quantum yield ensures that a large fraction of absorbed photons are converted into fluorescent light, leading to bright, stable, and long-lasting signals essential for high-resolution imaging. axispharm.com
The spectral properties of BDP TMR are tuned to match the excitation and emission channels of TAMRA, with excitation maxima typically around 542-545 nm and emission maxima around 570-574 nm. antibodies.comlumiprobe.combroadpharm.comaip.org This spectral similarity allows for its use with standard filter sets designed for TAMRA, facilitating its integration into existing imaging setups. thermofisher.com However, unlike many other dyes, BODIPY derivatives, including BDP TMR, feature narrow absorption and emission peaks. aip.orgaxispharm.com This characteristic is particularly advantageous in multiplexing applications as it reduces spectral overlap between different fluorophores, leading to clearer and more easily distinguishable signals. axispharm.com
Another key feature of BDP TMR is its relatively long excited-state lifetime. lumiprobe.comthermofisher.comlabscoop.comlookchem.com This property, typically in the nanosecond range, makes it highly suitable for fluorescence polarization-based assays. lumiprobe.comthermofisher.comlabscoop.com While the core BDP structure is hydrophobic, BDP TMR can be successfully used for labeling biomolecules in aqueous environments, and the resulting conjugates are water-soluble. lumiprobe.com However, it has been noted that the high hydrophobicity of BODIPY dyes can sometimes lead to non-specific adhesion, and conjugation to proteins may occasionally result in reduced brightness, a factor to consider in experimental design for single-molecule sensitivity. aip.org The amine group on this compound allows for straightforward conjugation to various biomolecules. anjiechem.comjinpanbio.comantibodies.com
Table 1: Comparative Photophysical Properties
| Property | This compound | Tetramethylrhodamine (TAMRA) |
|---|---|---|
| Excitation Max (nm) | ~542-545 antibodies.comlumiprobe.combroadpharm.com | ~555 |
| Emission Max (nm) | ~570-574 antibodies.comlumiprobe.combroadpharm.com | ~580 |
| Quantum Yield | High (e.g., 0.64 to 0.95) antibodies.comlumiprobe.combroadpharm.com | Lower |
| Brightness | High glpbio.comanjiechem.comjinpanbio.comantibodies.com | Moderate |
| Spectra | Narrow absorption and emission peaks aip.orgaxispharm.com | Broader spectra |
| Excited-State Lifetime | Relatively long lumiprobe.comthermofisher.comlabscoop.comlookchem.com | Shorter |
Fluorescence Spectroscopy Techniques in this compound Research
Steady-state fluorescence analysis is a fundamental technique used to characterize the basic photophysical properties of this compound. This analysis involves measuring the fluorescence intensity as a function of wavelength while continuously exciting the sample at a fixed wavelength. The resulting emission spectrum provides key information about the fluorophore.
For this compound, the excitation maximum is consistently reported in the range of 542 nm to 545 nm. antibodies.comlumiprobe.combroadpharm.com Following excitation, the dye emits fluorescence with a maximum intensity typically observed between 570 nm and 574 nm. antibodies.comlumiprobe.combroadpharm.com These values indicate a Stokes shift—the difference between the excitation and emission maxima—of approximately 25-32 nm, which is a common characteristic of BODIPY dyes. aip.org
A critical parameter determined through steady-state measurements is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This compound is notable for its exceptionally high quantum yield, with reported values ranging from 0.64 to as high as 0.95. antibodies.comlumiprobe.combroadpharm.com This high quantum yield is a primary contributor to the dye's brightness, making it a highly sensitive fluorescent probe. glpbio.comanjiechem.comjinpanbio.comantibodies.com The molar extinction coefficient (ε), another important parameter, is reported to be around 55,000 L·mol⁻¹·cm⁻¹. lumiprobe.com The combination of a high quantum yield and a large extinction coefficient results in the high brightness characteristic of BDP TMR dyes. antibodies.com
Table 2: Steady-State Spectroscopic Data for this compound
| Parameter | Reported Value |
|---|---|
| Excitation Maximum (λex) | 542 - 545 nm antibodies.comlumiprobe.combroadpharm.com |
| Emission Maximum (λem) | 570 - 574 nm antibodies.comlumiprobe.combroadpharm.com |
| Fluorescence Quantum Yield (ΦF) | 0.64 - 0.95 antibodies.comlumiprobe.combroadpharm.com |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ lumiprobe.com |
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound. This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. The resulting data are used to determine the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state.
BDP TMR and its derivatives are characterized by a relatively long excited-state lifetime, often in the range of several nanoseconds. lumiprobe.comthermofisher.comlabscoop.comlookchem.com For instance, the fluorescence lifetime for a BODIPY TMR derivative has been reported to be 5.4 nanoseconds in methanol. thermofisher.com This long lifetime is a significant advantage for certain applications, particularly fluorescence polarization and lifetime-based imaging techniques. lumiprobe.comlabscoop.commedchemexpress.com
The extended excited-state lifetime allows for more significant changes in fluorescence polarization to be observed before the molecule de-excites, which is crucial for studying molecular interactions and dynamics. labscoop.com In fluorescence lifetime imaging (FLIM), the long lifetime of BDP TMR can provide strong contrast against background autofluorescence, which typically has a much shorter lifetime.
Fluorescence anisotropy and polarization assays are powerful techniques for investigating the molecular dynamics of this compound and its conjugates. These methods rely on the principle that when a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization is dependent on the rotational motion of the fluorophore during its excited-state lifetime.
This compound is particularly well-suited for these assays due to its bright fluorescence and, most importantly, its relatively long fluorescence lifetime. lumiprobe.comlabscoop.comsapphirebioscience.comlumiprobe.com A longer lifetime provides a larger time window for the molecule to rotate, leading to more pronounced depolarization of the emitted light. This makes it easier to detect changes in rotational mobility that occur upon binding to other molecules.
In a typical fluorescence polarization assay, a small, fluorescently labeled molecule (like a BDP TMR conjugate) tumbles rapidly in solution, resulting in low polarization. When this molecule binds to a larger partner, its rotational motion is slowed down, leading to an increase in the polarization of the emitted fluorescence. This change in polarization can be used to study binding events, determine binding affinities, and screen for inhibitors in high-throughput formats. labscoop.comlumiprobe.com The high quantum yield and brightness of BDP TMR further enhance the sensitivity of these assays. lumiprobe.comantibodies.com
Mechanisms of Fluorescence Modulation in this compound Conjugates
The fluorescence properties of BODIPY dyes, including this compound, are generally known for their relative insensitivity to changes in solvent polarity and pH compared to other classes of dyes. medchemexpress.comaxispharm.com This robustness is a significant advantage in many biological applications where the local environment can be heterogeneous.
However, some BODIPY derivatives can exhibit a degree of solvent sensitivity, where their fluorescence properties are influenced by the polarity of their surroundings. nih.gov This can manifest as shifts in the emission wavelength or changes in fluorescence intensity. While the absorption and fluorescence spectra of many BODIPY dyes are not heavily affected by the solvent, the degree of aggregation of the dye molecules can be strongly dependent on the polarity of the solvent, which in turn affects the optical properties. researchgate.net The amine group itself is a common component in organic dyes that can influence brightness and environmental sensitivity through various mechanisms. mdpi.com
This compound and its conjugates are soluble in a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. antibodies.comlumiprobe.combroadpharm.com While detailed studies specifically on the solvatochromism of this compound are not extensively available in the provided search results, the general behavior of BODIPY dyes suggests that any solvent-induced spectral shifts are likely to be less pronounced than those observed for more environmentally sensitive fluorophores. This relative stability makes BDP TMR a reliable fluorescent label for a variety of experimental conditions.
Quenching and Enhancement Phenomena in Biological Milieus
The fluorescence characteristics of this compound are not static; they are highly responsive to the probe's immediate molecular surroundings. In biological research, this environmental sensitivity is a double-edged sword. On one hand, it can lead to signal reduction or quenching upon conjugation or interaction with certain biomolecules. On the other, it provides opportunities for developing "turn-on" sensors where fluorescence is significantly enhanced upon binding to a specific target. Understanding these phenomena is critical for the design and interpretation of experiments utilizing this compound.
The primary mechanisms governing these changes in fluorescence intensity include photoinduced electron transfer (PeT), protein-induced fluorescence enhancement (PIFE), and responses to local environmental polarity and viscosity.
Fluorescence Quenching Mechanisms
Fluorescence quenching, a decrease in quantum yield, can occur through various intermolecular and intramolecular pathways in biological systems.
Conjugation-Induced Quenching: A notable characteristic of BODIPY dyes, including BDP TMR derivatives, is a reduction in fluorescence brightness upon covalent attachment to proteins. aip.orgthermofisher.com This quenching can be particularly pronounced at high labeling densities on a single protein, where it may be caused by self-quenching interactions between adjacent dye molecules. thermofisher.com
Photoinduced Electron Transfer (PeT): The intrinsic amine group of this compound can act as an efficient fluorescence quencher via a photoinduced electron transfer mechanism. researchgate.net In this process, the lone pair of electrons on the nitrogen atom can transfer to the excited state of the fluorophore, providing a non-radiative pathway for the dye to return to its ground state, thus quenching fluorescence. Computational studies on other BDP chromophores have shown a clear threshold for the highest occupied molecular orbital (HOMO) energy level of a donor group, above which PeT-based quenching occurs. researchgate.net The amine group in its native state often surpasses this threshold. However, conversion of the amine to an amide, for instance, upon reaction with a carboxylic acid on a target molecule, lowers the HOMO energy level and can restore or even enhance the fluorescence, providing a basis for "turn-on" fluorescent probes. researchgate.net
Interaction with Biological Quenchers: The local biological environment can present molecules that act as quenchers. Aromatic amino acids, such as tryptophan, are known to quench the fluorescence of various fluorophores when in close proximity. researchgate.net Similarly, direct interactions between the this compound dye and the bases of DNA can potentially lead to quenching of the fluorescence signal. nih.gov
Fluorescence Enhancement Mechanisms
Conversely, significant fluorescence enhancement is frequently observed when this compound or its conjugates interact with specific biological structures.
Table 1: Example of Protein-Induced Fluorescence Enhancement (PIFE) This table presents data for the Cy3 fluorophore as a well-documented example of the PIFE phenomenon, the principles of which are applicable to other environmentally sensitive dyes like this compound.
| Interacting System | Observed Fluorescence Enhancement | Reference |
| Endonuclease BamHI binding to its Cy3-labeled DNA site | ~30% increase | bmglabtech.com |
Enhancement upon Intercalation or Groove Binding: The fluorescence of BDP dyes can be significantly enhanced upon binding to nucleic acids. In one study, a conjugate linking a BODIPY dye to a Hoechst DNA-binding moiety exhibited a notable increase in fluorescence upon association with DNA. mdpi.com The proposed mechanism was that in the free state, the two dye components interact via π-π stacking, leading to quenching. mdpi.com Upon binding of the Hoechst part to the minor groove of DNA, this intramolecular quenching is suppressed, resulting in a "turn-on" signal. mdpi.com This demonstrates how restricting the conformational freedom of the dye system within the rigid structure of the DNA double helix can lead to fluorescence enhancement.
Table 2: Fluorescence Enhancement of a BODIPY Conjugate upon DNA Binding
| Probe | Target | Fluorescence Enhancement (Fold Increase) | Dissociation Constant (Kd) | Reference |
| Hoechst-BDP Conjugate | Calf Thymus DNA | ~5-fold | 28 nM | mdpi.com |
Solvatochromism and Viscosity Effects: The photophysical properties of this compound are also influenced by the polarity and viscosity of its microenvironment. nih.gov Biological milieus such as lipid membranes or the hydrophobic cores of proteins present environments that are vastly different from aqueous buffer. nih.govresearchgate.net The hydrophobic nature of the BDP core promotes partitioning into lipid bilayers. researchgate.net The increased viscosity within these environments can restrict intramolecular motions that typically lead to non-radiative decay, thereby increasing the fluorescence quantum yield and lifetime. nih.gov This sensitivity allows this compound to be used as a probe for reporting on changes in membrane fluidity or protein conformation.
Table 3: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 542 - 545 nm | lumiprobe.combroadpharm.com |
| Emission Maximum (λem) | 570 - 574 nm | lumiprobe.combroadpharm.com |
| Molar Extinction Coefficient (ε) | ~55,000 L·mol-1·cm-1 | lumiprobe.com |
| Fluorescence Quantum Yield (Φf) | 0.64 - 0.95 | lumiprobe.combroadpharm.com |
Applications of Bdp Tmr Amine in Contemporary Biological Research
High-Resolution Fluorescence Microscopy and Cellular Imaging
BDP TMR amine's bright and stable fluorescence makes it an excellent choice for advanced fluorescence imaging and analysis, providing reliable and precise results across a range of applications. axispharm.com Fluorescent dyes like this compound are extensively used to visualize cellular structures, organelles, and molecules under a microscope, aiding researchers in studying cellular processes, protein localization, and intracellular dynamics. axispharm.com
Live-Cell Imaging Methodologies
The ability to study cellular processes in real-time is crucial for understanding dynamic biological systems. This compound is well-suited for live-cell imaging due to its membrane-permeant nature, which allows it to be used for labeling and tracking within living cells. thermofisher.comoup.com Its application allows for rapid and highly efficient labeling in vivo. oup.com The development of fluorescent probes like this compound has provided powerful tools for visualizing cellular and subcellular structures and their dynamics in living cells, enabling the monitoring of cellular processes in a spatiotemporal manner. oup.comnih.gov
Subcellular Localization and Organelle Tracking
Pinpointing the location of proteins and other biomolecules within a cell is fundamental to understanding their function. This compound can be conjugated to various molecules to track their localization within specific cellular compartments. nih.govmedchemexpress.com For instance, derivatives of BODIPY dyes are frequently used to identify specific biomolecules, like proteins or nucleic acids, and monitor their dynamics and localization inside cells. nih.gov This allows for the detailed study of intracellular trafficking, which is integral to processes like cell signaling and immune responses. nih.gov The use of fluorescent dyes facilitates the marking and highlighting of organelles in imaging approaches. oup.com
Dual-Labeling and Multiplexed Imaging Strategies
To investigate the interplay between different cellular components, researchers often employ multiple fluorescent labels simultaneously. The distinct spectral properties of this compound, with its narrow absorption and emission peaks, help to reduce spectral overlap, which enhances clarity in multiplex applications. axispharm.com This characteristic is advantageous for multicolor imaging approaches where different organelles or proteins are labeled with various fluorophores. oup.com BDP TMR can be used in conjunction with other dyes, such as those in the green or far-red spectrum, to simultaneously visualize multiple targets within a single cell. medchemexpress.comlumiprobe.com
Quantitative Analysis of Biomolecular Interactions and Dynamics
Beyond qualitative imaging, this compound is instrumental in quantifying the interactions and dynamics of biomolecules. Its high quantum yield and relatively long excited-state lifetime make it particularly suitable for sensitive detection methods. axispharm.comlumiprobe.com
Ligand-Receptor Binding Assays
The interaction between a ligand and its receptor is a critical step in many signaling pathways. This compound can be used to label ligands to study these binding events. thermofisher.com For example, a BODIPY TMR conjugate was utilized to target the glucagon-like peptide-1 receptor. nih.gov Fluorescence polarization assays, for which BDP TMR is well-suited, are an excellent method for high-throughput screening of ligand-receptor binding. lumiprobe.comlumiprobe.com
Protein-Protein Interaction Studies (e.g., FRET Applications)
Understanding how proteins interact with each other is key to deciphering cellular function. Förster Resonance Energy Transfer (FRET) is a powerful technique for studying these interactions, and this compound can serve as an efficient fluorophore in FRET pairs. axispharm.comnih.gov FRET measures the distance between two fluorophores, and this "spectroscopic ruler" is sensitive to distances that match the dimensions of many biological molecules, making it ideal for studying protein-protein interactions. nih.gov In FRET-based assays, BDP TMR can be paired with a suitable donor or acceptor dye to detect close proximity between two labeled proteins, providing quantitative data on their interaction. nih.govresearchgate.net This approach has been used to study a variety of protein-protein interactions, which are fundamental to numerous biological processes. nih.gov
| Feature | Description |
| High Quantum Yield | This compound exhibits a very high fluorescence quantum yield, approaching unity, which contributes to its exceptional brightness. lumiprobe.comantibodies.comaip.org |
| Photostability | The dye is known for its excellent photostability, resisting photobleaching during prolonged exposure to excitation light. axispharm.com |
| Spectral Properties | It has a narrow absorption and emission profile, which is beneficial for reducing spectral overlap in multicolor imaging experiments. axispharm.com |
| Long Excited-State Lifetime | This property makes this compound particularly useful for fluorescence polarization-based assays. lumiprobe.com |
Enzyme Activity and Cellular Signaling Pathway Monitoring
This compound serves as a powerful probe for monitoring enzyme activity and elucidating cellular signaling pathways, primarily through fluorescence polarization (FP) and Förster resonance energy transfer (FRET) based assays. lumiprobe.comnih.govresearchgate.netthermofisher.com
The inherent properties of BDP TMR, such as its high fluorescence quantum yield and relatively long excited-state lifetime, make it an excellent candidate for fluorescence polarization studies. lumiprobe.comaxispharm.com FP assays are based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational speed in solution. Larger molecules tumble slower, resulting in higher polarization, while smaller molecules tumble faster, leading to lower polarization. This principle is exploited to monitor enzymatic reactions that result in a change in the molecular size of a BDP TMR-labeled substrate. For instance, the cleavage of a BDP TMR-labeled peptide by a protease results in smaller, faster-tumbling fragments and a corresponding decrease in fluorescence polarization. Conversely, the addition of a phosphate (B84403) group to a BDP TMR-labeled peptide by a kinase increases its effective size, leading to an increase in polarization. nih.govnih.gov
A specific application of this is in high-throughput screening for enzyme inhibitors. In such assays, a BDP TMR-labeled substrate is incubated with an enzyme. In the absence of an inhibitor, the enzyme modifies the substrate, causing a change in fluorescence polarization. When an inhibitor is present, the enzymatic reaction is blocked, and the fluorescence polarization remains unchanged. This allows for the rapid screening of large compound libraries for potential drug candidates. researchgate.net
In the context of cellular signaling, this compound can be conjugated to specific peptides or ligands to study receptor-ligand interactions. For example, a fluorescence anisotropy-based competitive binding assay was developed using a BODIPY-TMR labeled 11-mer peptide to measure the binding affinity of various peptides to the P-stalk pocket of ricin A-chain (RTA) and Shiga toxin 2a (Stx2a). researchgate.net This demonstrates the utility of BDP TMR in quantifying molecular interactions that are central to signaling cascades.
Furthermore, BDP TMR can act as an acceptor fluorophore in FRET-based biosensors designed to monitor specific signaling events. nih.govaxispharm.commdpi.com For instance, a FRET probe for caspase activity, a key event in apoptosis, can be designed by flanking a caspase-specific cleavage sequence with a donor fluorophore and a BDP TMR acceptor. mdpi.comnih.govnih.gov In the intact probe, FRET occurs, and the emission of the acceptor is detected. Upon caspase activation and cleavage of the linker, the donor and acceptor are separated, FRET is disrupted, and a change in the fluorescence signal is observed. mdpi.comnih.gov This allows for real-time monitoring of apoptosis signaling within living cells. While specific FRET probes utilizing this compound for GPCR signaling are less commonly detailed, the principles of FRET allow for its application in studying GPCR dimerization or ligand binding by labeling the interacting partners with suitable donor and acceptor fluorophores. frontiersin.orgpromega.es
Table 1: Application of this compound in Enzyme and Signaling Analysis
| Application | Principle | Example Research Area | Finding |
|---|---|---|---|
| Enzyme Activity Assay | Fluorescence Polarization (FP) | Protease/Kinase activity | Changes in fluorescence polarization upon substrate cleavage or modification. nih.govnih.gov |
| High-Throughput Screening | Fluorescence Polarization (FP) | Drug discovery | Identification of enzyme inhibitors by monitoring the inhibition of substrate modification. researchgate.net |
| Molecular Interaction Studies | Fluorescence Anisotropy (FA) | Toxin-Ribosome Interaction | Measurement of binding affinities of peptides to toxin proteins. researchgate.net |
| Apoptosis Monitoring | Förster Resonance Energy Transfer (FRET) | Caspase activity | Detection of caspase-mediated cleavage of a FRET probe. mdpi.comnih.govnih.gov |
| Cellular Signaling | Förster Resonance Energy Transfer (FRET) | GPCR studies | Potential for monitoring receptor dimerization and ligand binding. frontiersin.orgpromega.es |
Flow Cytometry and Cell Sorting Applications
The bright and photostable fluorescence of BDP TMR makes it a valuable tool in flow cytometry and fluorescence-activated cell sorting (FACS). axispharm.com Its distinct spectral properties allow for clear and reliable signals, facilitating the identification and separation of specific cell populations from a heterogeneous mixture. axispharm.com
This compound can be conjugated to antibodies that target specific cell surface markers. These fluorescently labeled antibodies are then used to stain a population of cells. As the cells pass one by one through the laser beam of a flow cytometer, the BDP TMR fluorophore is excited, and the emitted fluorescence is detected. This allows for the quantification of the number of cells expressing the target marker.
In cell sorting applications, the fluorescence signal from BDP TMR is used to physically separate the labeled cells from the unlabeled ones. This is particularly useful in immunology research for isolating specific subsets of immune cells, or in cancer research for separating tumor cells from normal cells. The high quantum yield of BDP TMR ensures a strong signal, which is crucial for the accurate and efficient sorting of rare cell populations. lumiprobe.comnih.gov
While detailed data on the use of this compound in multicolor flow cytometry panels is not extensively published in the provided results, its spectral characteristics suggest its compatibility with other fluorophores, enabling multi-parametric analysis of complex cell populations. Its emission maximum at around 570 nm allows it to be used in combination with dyes that emit in the green (e.g., FITC, BDP FL) and far-red (e.g., APC, Cy7) regions of the spectrum, with appropriate compensation. axispharm.comantibodies.com
Table 2: this compound in Flow Cytometry
| Application | Technique | Key Feature of BDP TMR | Example Use |
|---|---|---|---|
| Cell Phenotyping | Flow Cytometry | Bright and distinct signal | Identification of cell populations based on surface marker expression. axispharm.com |
| Cell Sorting | Fluorescence-Activated Cell Sorting (FACS) | High quantum yield | Isolation of specific immune cell subsets or tumor cells. lumiprobe.comnih.gov |
| Multi-parametric Analysis | Multicolor Flow Cytometry | Specific emission spectrum | Potential for use in complex panels with other fluorophores. axispharm.comantibodies.com |
Single-Molecule Biophotonics and Advanced Imaging Modalities
The unique photophysical properties of this compound make it suitable for various advanced imaging techniques, including single-molecule biophotonics, Förster resonance energy transfer (FRET) imaging, and super-resolution microscopy. thermofisher.comescholarship.orgaip.org
In the realm of single-molecule imaging, a derivative, BDP-TMR-alkyne, has been successfully employed for stroboscopic photoactivated localization microscopy (PAINT) and single-molecule diffusion mapping (SMdM) of cellular membranes. escholarship.orgdicp.ac.cn In these studies, the transient binding of the BDP-TMR-alkyne probe to the membrane allows for the localization of individual molecules with high precision. By tracking the movement of these single molecules over time, researchers can construct detailed diffusivity maps of the cell membrane, revealing nanoscale heterogeneities in membrane dynamics. escholarship.orgdicp.ac.cn The ability to perform continuous imaging for extended periods without significant photobleaching highlights the photostability of the BDP TMR core structure. dicp.ac.cn
BDP TMR is also a valuable tool for FRET imaging, which allows for the study of molecular interactions and conformational changes in real-time within living cells. nih.govaxispharm.comaddgene.org Due to its spectral properties, BDP TMR can serve as an efficient acceptor for donor fluorophores like BODIPY FL. nih.gov By labeling two interacting proteins or different domains of a single protein with a donor and a BDP TMR acceptor, changes in the distance between them can be monitored by measuring the FRET efficiency. nih.govnih.gov This has been applied to study protein conformational changes, such as those occurring in calmodulin upon peptide binding. nih.gov
Furthermore, the TMR fluorophore has demonstrated its utility in stimulated emission depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light. d-nb.info In one study, a TMR-based dye (TMR-Star) was used to label proteins in living cells, achieving a resolution of approximately 40 nm. d-nb.info This indicates the potential of BDP TMR derivatives to be used in STED microscopy for high-resolution imaging of subcellular structures. The long excited-state lifetime and large two-photon cross-section of BDP TMR also make it suitable for two-photon excitation microscopy, which allows for deeper tissue imaging with reduced phototoxicity. thermofisher.com
Table 3: this compound in Advanced Imaging
| Imaging Modality | Derivative/Method | Research Application | Key Finding/Advantage |
|---|---|---|---|
| Single-Molecule Imaging | BDP-TMR-alkyne (stroboscopic PAINT/SMdM) | Cellular membrane dynamics | Generation of high-resolution diffusivity maps of live cell membranes. escholarship.orgdicp.ac.cn |
| FRET Imaging | BDP TMR as acceptor | Protein conformational changes | Real-time monitoring of molecular interactions and dynamics. nih.govaxispharm.comnih.gov |
| STED Microscopy | TMR-based dyes | Super-resolution imaging of cellular structures | Achieved resolution of ~40 nm in living cells. d-nb.info |
| Two-Photon Microscopy | BDP TMR | Deep tissue imaging | Large two-photon cross-section allows for efficient excitation. thermofisher.com |
Probing Membrane Dynamics and Microviscosity in Cellular Systems
This compound and its derivatives are increasingly being used to investigate the biophysical properties of cellular membranes, such as dynamics and microviscosity. nih.govlumiprobe.comresearchgate.net The hydrophobic nature of the BDP TMR core makes it an effective probe for staining lipophilic structures like membranes and lipid droplets. lumiprobe.com
A key application in this area is the use of BODIPY-based molecular rotors to measure microviscosity. nih.govresearchgate.netnih.govmdpi.com These probes exhibit fluorescence properties that are sensitive to the viscosity of their immediate environment. In a low-viscosity environment, the fluorophore can undergo intramolecular rotation, which leads to non-radiative decay and low fluorescence. In a high-viscosity environment, this rotation is restricted, resulting in a significant increase in fluorescence intensity and lifetime. researchgate.netnih.gov By measuring the fluorescence lifetime of a BODIPY-based rotor using fluorescence lifetime imaging microscopy (FLIM), researchers can create quantitative maps of microviscosity within living cells. nih.govmdpi.comresearchgate.netnews-medical.net
This technique has been employed to study the microviscosity of lipid droplets in normal versus cancer cells, revealing that cancer cells often have more viscous lipid droplets. nih.govmdpi.com For instance, a study using a BODIPY-based molecular rotor and FLIM found that the microviscosity of lipid droplets was significantly higher in more malignant breast cancer cells compared to less malignant ones. nih.gov Another study correlated plasma membrane microviscosity with cell stiffness in colorectal cancer cells, showing that both parameters were elevated in more motile cells. mdpi.com
Furthermore, BDP-TMR-alkyne has been used to study membrane dynamics by mapping the diffusion of single lipid-like probes. dicp.ac.cn These studies provide insights into the organization and fluidity of cellular membranes, which are crucial for a wide range of cellular processes, including signaling and transport. The ability to monitor changes in membrane properties in response to external stimuli, such as the interaction with amyloid-beta aggregates, has also been demonstrated using BODIPY-based molecular rotors. rsc.org
Table 4: this compound in Membrane and Microviscosity Studies
| Application | Technique | Probe Type | Key Finding |
|---|---|---|---|
| Microviscosity Mapping | FLIM | BODIPY-based molecular rotor | Quantitative measurement of microviscosity in lipid droplets and membranes. nih.govmdpi.comresearchgate.net |
| Cancer Cell Characterization | FLIM | BODIPY-based molecular rotor | Higher lipid droplet microviscosity observed in more malignant cancer cells. nih.govnih.gov |
| Membrane Dynamics | Single-Molecule Tracking | BDP-TMR-alkyne | High-resolution mapping of membrane diffusivity. dicp.ac.cn |
| Pathological Processes | FLIM | BODIPY-based molecular rotor | Detection of changes in membrane microviscosity upon interaction with amyloid aggregates. rsc.org |
Emerging Research Frontiers and Derivatization in Bdp Tmr Amine Chemistry
Development of Environmentally Responsive BDP TMR Amine Probes
A key area of innovation lies in the creation of "smart" probes that change their fluorescent output in response to changes in their local environment. This is often achieved by modifying the this compound core with functional groups that are sensitive to specific analytes or conditions.
While the core BDP TMR fluorophore is generally not sensitive to pH changes within the physiological range of 4 to 10, derivatives can be engineered to act as pH sensors. lumiprobe.comruixibiotech.com This is typically accomplished by introducing acidic or basic moieties to the dye structure. The protonation or deprotonation of these groups in response to pH fluctuations can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. thermofisher.com For instance, the introduction of an amine group can render the dye sensitive to acidic conditions, as protonation of the amine can influence the photoinduced electron transfer (PeT) process, a common mechanism for fluorescence quenching and activation. researchgate.net
| Probe Type | Sensing Mechanism | Potential Application |
| pH-Sensitive BDP Probes | Protonation/deprotonation of appended functional groups alters the fluorophore's electronic state. | Imaging pH changes in cellular compartments like lysosomes. researchgate.net |
The detection of reactive oxygen species (ROS) is crucial for understanding oxidative stress and its role in various diseases. BDP-based dyes, including derivatives of this compound, have been developed to react with specific ROS, resulting in a change in their fluorescent properties. lumiprobe.complos.org For example, some BDP derivatives are designed to react with species like the superoxide (B77818) radical, leading to a shift in their fluorescence emission. thermofisher.complos.org This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of ROS in biological samples. lumiprobe.complos.org The inherent brightness and photostability of the BDP core make these probes particularly well-suited for such applications. medchemexpress.com
| Probe Type | Target Analyte | Sensing Mechanism |
| ROS-Sensitive BDP Probes | Superoxide, peroxyl radical, peroxynitrite | Reaction with ROS alters the fluorophore's structure and fluorescence. lumiprobe.complos.org |
Smart Probes for Aggregation and Conformational Change Sensing (e.g., Amyloid-β Studies)
The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, are hallmarks of many neurodegenerative disorders. mdpi.com BDP TMR and its derivatives are being explored as probes to detect these pathological changes. mdpi.com The principle behind these "smart" probes often involves a phenomenon known as aggregation-induced emission (AIE) or changes in fluorescence upon binding to the aggregated protein. nih.gov
In the case of Aβ detection, researchers have designed BDP-based probes that exhibit low fluorescence when free in solution but show a significant increase in fluorescence upon binding to Aβ aggregates. mdpi.commdpi.com This is because the restricted environment within the aggregate can inhibit non-radiative decay pathways of the fluorophore, leading to enhanced emission. nih.gov The specificity of these probes for Aβ oligomers over fibrils is a key area of development. nih.gov The design of such probes often involves creating a twisted molecular structure that can interact specifically with the hydrophobic surfaces of Aβ oligomers. nih.gov
Furthermore, techniques like Förster resonance energy transfer (FRET) can be employed using BDP TMR as one of the dye pairs to monitor conformational changes in proteins. biorxiv.orgrupress.org By strategically labeling a biomolecule with a donor and an acceptor fluorophore (like BDP-FL and TMR), changes in the distance between the two dyes due to conformational shifts can be measured as a change in FRET efficiency. rupress.org
| Probe Application | Target | Key Feature |
| Amyloid-β Sensing | Aβ oligomers and fibrils | Fluorescence enhancement upon binding to aggregates. mdpi.comnih.gov |
| Conformational Change Sensing | Proteins | Use in FRET pairs to detect changes in molecular distances. rupress.org |
Integration of this compound into Supramolecular Assemblies and Nanosystems
The incorporation of this compound into larger, organized structures like supramolecular assemblies and nanosystems is a burgeoning area of research. uni-freiburg.deescholarship.org This approach can enhance the functionality of the dye, for example, by improving its water solubility, cellular uptake, or targeting capabilities.
Supramolecular chemistry offers a way to create complex, functional systems through non-covalent interactions. BDP TMR can be incorporated into host-guest complexes, for instance, with cucurbiturils or pillararenes, which can modulate its photophysical properties. researchgate.net This can be used to create responsive systems where the fluorescence of the BDP TMR moiety is "turned on" or "off" by the binding of a specific guest molecule. researchgate.net
In the realm of nanotechnology, this compound can be conjugated to nanoparticles to create fluorescent nanoprobes. nih.gov These nanoprobes can be designed for targeted drug delivery, where the fluorescence of the BDP TMR allows for tracking of the nanoparticles within a biological system. The surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues.
Computational and Theoretical Studies on this compound Molecular Interactions
Computational and theoretical methods play a crucial role in understanding and predicting the behavior of this compound and its derivatives. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure and predict the photophysical properties of new probe designs. nih.gov These calculations can help in understanding the mechanisms behind fluorescence quenching and enhancement, such as photoinduced electron transfer (PeT). researchgate.net
Molecular docking studies are employed to simulate the interaction of BDP TMR-based probes with their biological targets, such as proteins or nucleic acids. nih.gov These simulations can predict the binding affinity and mode of interaction, providing valuable insights for the design of probes with high specificity and sensitivity. nih.govnih.gov For example, docking studies have been used to understand how BDP-based probes bind to the hydrophobic surfaces of amyloid-beta trimers. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the development of new and improved fluorescent probes based on the this compound scaffold.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Predicting photophysical properties. | Understanding electronic structure and fluorescence mechanisms. nih.gov |
| Molecular Docking | Simulating probe-target interactions. | Predicting binding affinity and mode of interaction. nih.govnih.gov |
Methodological Considerations and Challenges in Bdp Tmr Amine Research
Strategies to Mitigate Photobleaching and Enhance Photostability in Conjugates
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal during imaging experiments. thermofisher.com While BDP TMR amine is part of the BODIPY family of dyes, which are renowned for their high intrinsic photostability compared to other dyes like cyanines, prolonged or intense illumination will inevitably lead to signal degradation. rsc.orgnih.govaxispharm.comaxispharm.comnih.gov Several strategies can be employed to minimize photobleaching and extend the useful observational period of this compound conjugates.
General Strategies:
Minimize Exposure: The most direct method to reduce photobleaching is to limit the sample's exposure to excitation light by reducing illumination intensity or the duration of exposure. thermofisher.comazolifesciences.com This can be achieved by using neutral-density filters to decrease the excitation light, reducing laser power, or minimizing the image acquisition time. thermofisher.comazolifesciences.com
Use of Antifade Reagents: Commercially available antifade mounting media can be used for fixed cell preparations. thermofisher.com These reagents often contain free-radical scavengers that reduce the rate of photobleaching by quenching reactive oxygen species, which are major contributors to the photodegradation of fluorophores. nih.gov
Oxygen Depletion: Removing dissolved oxygen from the imaging medium can significantly enhance fluorophore stability, as oxygen in its triplet state is a primary cause of photobleaching. nih.gov
Probe-Specific Considerations:
Inherent Photostability: BODIPY dyes, including BDP TMR, are generally more resistant to photobleaching than many other classes of dyes, such as fluoresceins and certain cyanines. aip.orglumiprobe.com This inherent stability makes them suitable for experiments requiring longer or more intense imaging. nih.gov
Structural Modification: The photostability of the BODIPY core can be influenced by its chemical substituents. For instance, halogenation of the dye structure can alter its photophysical properties, including its susceptibility to photobleaching. rsc.orgmdpi.com
| Challenge | Mitigation Strategy | Mechanism/Principle | Reference |
| Photobleaching | Reduce illumination intensity/duration | Decreases the number of excitation-emission cycles, reducing the probability of photochemical destruction. | thermofisher.comazolifesciences.com |
| Use of antifade reagents | Scavenges free radicals and reactive oxygen species that degrade the fluorophore. | thermofisher.comnih.gov | |
| Select inherently photostable dyes | Dyes like BDP TMR are structurally less prone to photodegradation than other fluorophores. | rsc.orgaxispharm.com |
Addressing Hydrophobicity and Non-Specific Interactions in Biological Assays
The core structure of BODIPY dyes is relatively nonpolar and hydrophobic. thermofisher.com This property can be a double-edged sword. While it can enhance cell permeability for some applications, it also presents significant challenges in aqueous biological systems, primarily through non-specific binding and aggregation. aip.orgmdpi.com
Non-Specific Binding: The hydrophobic nature of this compound can cause it to adhere non-specifically to cellular components like membranes or hydrophobic pockets on proteins. aip.org This leads to high background fluorescence, which can obscure the true signal from the specifically labeled target and reduce the signal-to-noise ratio.
Aggregation: In aqueous buffers, hydrophobic dye molecules may aggregate, which can lead to fluorescence quenching and the formation of precipitates. This can interfere with labeling efficiency and the interpretation of experimental results. mdpi.com
Strategies to Overcome Hydrophobicity Issues:
Use of Surfactants: The inclusion of low concentrations of mild non-ionic detergents (e.g., Tween-20, Triton X-100) in buffers can help to solubilize the dye and prevent aggregation and non-specific binding.
Conjugation with Hydrophilic Linkers: A common strategy is to introduce a hydrophilic spacer between the dye and its reactive group. For example, "BODIPY TMR-X" derivatives incorporate a seven-atom aminohexanoyl spacer that separates the fluorophore from its point of attachment, which can reduce interactions between the dye and the labeled biomolecule and improve aqueous solubility. thermofisher.com
Chemical Modification: Sulfonation of the BODIPY core is another technique used to increase the hydrophilicity and water solubility of the dye, thereby reducing non-specific interactions. interchim.fr Although this compound itself is not sulfonated, this is a general strategy for the BODIPY class.
Solvent Optimization: For labeling reactions, using a small amount of an organic co-solvent like DMSO or DMF can help to keep the dye solubilized before it is added to the aqueous reaction buffer. lumiprobe.com It is noted that while BDP TMR is hydrophobic, its conjugates with biomolecules can be successfully prepared in aqueous environments and are often water-soluble. lumiprobe.com
| Challenge | Mitigation Strategy | Mechanism/Principle | Reference |
| Non-specific binding/Aggregation | Use of mild detergents in buffers | Surfactants help to solubilize the hydrophobic dye and block non-specific binding sites. | - |
| Introduction of hydrophilic linkers | Spacers (e.g., PEG, aminohexanoic acid) increase the overall hydrophilicity of the conjugate, reducing aggregation and non-specific adhesion. | thermofisher.com | |
| Use of organic co-solvents (e.g., DMSO) | Ensures the dye is fully dissolved before addition to the aqueous reaction mixture. | lumiprobe.com |
Optimization of Labeling Stoichiometry and Specificity
Achieving the desired degree of labeling (DOL), or stoichiometry, is crucial for the success of bioconjugation. Over-labeling can lead to fluorescence quenching (due to dye-dye interactions) and may alter the biological activity or solubility of the target molecule. thermofisher.com Under-labeling results in a weak signal. Specificity ensures that the dye is attached only to the intended site on the target molecule.
Control of Reaction Conditions: The stoichiometry of amine-labeling reactions can be controlled by optimizing the molar ratio of the dye to the protein, the pH of the reaction buffer (typically pH 8-9 for amine labeling), temperature, and incubation time. mdpi.com A standard protocol involves incubating the protein with the dye for several hours at 4°C or room temperature. mdpi.com
Specificity of the Amine Group: The primary amine on this compound is typically used for conjugation with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, on the target molecule. lumiprobe.commdpi.com While NHS esters react with primary amines like the side chain of lysine (B10760008), this can lead to labeling at multiple sites on a protein. aip.org
Site-Specific Labeling: For greater specificity, advanced methods can be employed. These include enzymatic labeling or the use of bio-orthogonal chemistry, where an unnatural amino acid with a unique reactive handle is incorporated into the protein at a specific site. aip.orgnih.gov This allows for precise, stoichiometric labeling at a single, predetermined position.
Purification: After the labeling reaction, it is essential to remove any unconjugated, free dye. This is typically achieved through dialysis, size-exclusion chromatography, or gel filtration. mdpi.com
| Challenge | Mitigation Strategy | Mechanism/Principle | Reference |
| Suboptimal Labeling (Over/Under) | Optimize dye-to-protein molar ratio | Controls the statistical probability of a labeling event occurring. | mdpi.com |
| Control reaction pH, time, and temperature | These parameters influence the reactivity of the functional groups and the stability of the protein. | mdpi.com | |
| Lack of Specificity | Use site-specific labeling techniques | Methods like incorporating unnatural amino acids followed by bio-orthogonal reactions ensure labeling at a single, defined location. | aip.org |
Comparative Performance of this compound with Other Fluorescent Probes (e.g., TAMRA, BODIPY FL, ROX)
The selection of a fluorescent probe depends on the specific requirements of an experiment, including the available excitation sources and filter sets, the desired brightness, and the chemical environment. This compound offers a distinct set of properties compared to other commonly used fluorophores.
This compound vs. TAMRA: BDP TMR is designed as a spectrally similar but superior alternative to Tetramethylrhodamine (B1193902) (TAMRA). thermofisher.comlumiprobe.com The primary advantage of BDP TMR is its significantly higher fluorescence quantum yield, which is often close to 1.0 (or 100%). aip.orglumiprobe.com In contrast, TAMRA has a much lower quantum yield. This difference means that BDP TMR conjugates are substantially brighter than their TAMRA counterparts, providing a better signal for sensitive applications. lumiprobe.commedchemexpress.com
This compound vs. BODIPY FL: Both are members of the BODIPY dye family and share characteristics like high quantum yields, sharp emission peaks, and good photostability. aip.orgnih.gov The main difference is their spectral range. BODIPY FL is a green-fluorescent dye (excitation/emission ~503/509 nm), spectrally similar to fluorescein (B123965) (FITC). aip.orgnih.gov BDP TMR is a red-orange fluorescent dye (excitation/emission ~544/570 nm). axispharm.com The choice between them depends on the desired color for multicolor imaging or the specific instrumentation available.
This compound vs. ROX: ROX (Rhodamine X) is a red-emitting rhodamine dye. Generally, the BODIPY class of dyes, including BDP TMR, exhibits narrower absorption and emission spectra compared to rhodamine dyes. aip.orgthermofisher.com This can be advantageous in multiplexing applications to reduce spectral overlap or "crosstalk" between different color channels. axispharm.com Furthermore, the fluorescence of BODIPY dyes is typically less sensitive to changes in solvent polarity and pH than that of rhodamine and fluorescein dyes. thermofisher.commedchemexpress.com While both ROX and BDP TMR are bright, BDP TMR's high quantum yield and photostability make it a very robust choice. medchemexpress.com
Table: Comparative Properties of Common Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| This compound | ~545 | ~570 | ~0.95 | Very bright and highly photostable; narrow emission peak; insensitive to pH; hydrophobic core. | axispharm.comaip.orgbroadpharm.com |
| TAMRA | ~555 | ~580 | Low (~0.1 in water) | Less bright than BDP TMR; commonly used for labeling; moderate photostability. | lumiprobe.comresearchgate.net |
| BODIPY FL | ~503 | ~509 | ~0.97 | Green fluorescence; very bright and photostable; spectrally similar to FITC but with superior properties. | aip.orgnih.gov |
| ROX | ~570 | ~600 | High | Red fluorescence; bright and photostable; broader spectrum than BODIPY dyes. | medchemexpress.com |
Q & A
Q. What methodological approaches are recommended for synthesizing and characterizing BDP TMR amine?
this compound is synthesized via nucleophilic substitution or enzyme-mediated transamination reactions, leveraging its primary amine group for conjugation . Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone integrity, supplemented by 31P-NMR if phosphate-containing impurities are suspected (e.g., shifts from -0.58 ppm to +0.94 ppm for phosphorus environments) .
- Thin-Layer Chromatography (TLC) : Use polar solvent systems (e.g., ethyl acetate/methanol 4:1) to monitor reaction progress and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
Q. How can researchers measure the photophysical properties of this compound for experimental standardization?
- Absorption and Emission Spectra : Use UV-Vis spectroscopy (λmax ~550 nm for TMR derivatives) and fluorescence spectroscopy (emission ~580 nm) in buffered aqueous solutions (pH 7.4) to quantify molar extinction coefficients and quantum yields (reported >0.8 for this compound) .
- Photostability Assays : Compare fluorescence intensity decay under continuous illumination (e.g., 488 nm laser) against controls like TAMRA to validate resistance to photobleaching .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s fluorescent labeling efficiency in live-cell imaging?
- pH Optimization : Conduct labeling in HEPES-buffered saline (pH 8.5–9.0) to enhance amine reactivity while preserving cell viability .
- Competitive Inhibition Controls : Use excess unconjugated amines (e.g., glycine) to confirm specificity of target conjugation .
- Time-Resolved Microscopy : Track intracellular localization kinetics using confocal microscopy with time-lapse imaging to assess dye retention and compartmentalization .
Q. How should researchers address contradictory fluorescence intensity data in this compound-based assays?
- Environmental Interference Testing : Screen for quenching agents (e.g., heavy metals, reactive oxygen species) via parallel assays in chelex-treated buffers .
- Solvent Polarity Effects : Compare fluorescence in polar (aqueous) vs. nonpolar (DMSO) solvents to identify aggregation-induced quenching (ACQ) artifacts .
- Cross-Validation : Replicate results using orthogonal techniques (e.g., fluorescence polarization vs. Förster resonance energy transfer (FRET)) .
Q. What steps ensure reproducibility in this compound conjugation reactions across laboratories?
- Stoichiometric Calibration : Standardize amine-to-electrophile ratios (e.g., 1:1.2 molar ratio for NHS ester reactions) to minimize overlabeling .
- Purification Protocols : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted dye, validated by HPLC (retention time ~8.5 min) .
- Batch Documentation : Report solvent lot numbers, temperature (±1°C), and agitation rates to control reaction kinetics .
Q. How can this compound be utilized in multiplexed imaging to resolve spectral overlap with TAMRA derivatives?
Q. What methodologies detect low-abundance targets using this compound’s high brightness?
- Single-Molecule Localization Microscopy (SMLM) : Pair this compound with photoactivatable probes (e.g., PA-JF549) for stochastic optical reconstruction microscopy (STORM) .
- Signal Amplification : Implement tyramide-based amplification (TSA) to enhance target-specific fluorescence without increasing background noise .
Q. How do storage conditions impact this compound’s long-term stability for longitudinal studies?
- Accelerated Aging Tests : Store aliquots at -80°C (lyophilized) vs. 4°C (in solution) and monitor fluorescence intensity monthly via spectrofluorometry .
- Impurity Profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free TMR acid) and adjust storage buffers to include antioxidants (e.g., 1 mM ascorbate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
